
1-Methylsulfonyl-3-phenoxypyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylsulfonyl-3-phenoxypyrrolidine, also known as MSP, is a chemical compound that has been gaining attention in the scientific research community due to its potential applications in various fields. MSP is a pyrrolidine derivative that has a methylsulfonyl group and a phenoxyl group attached to it.
Mécanisme D'action
The mechanism of action of 1-Methylsulfonyl-3-phenoxypyrrolidine is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the synthesis of prostaglandins, which are involved in inflammation and pain. This compound has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have anti-inflammatory and analgesic effects in animal models. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been found to have chiral recognition properties, which makes it useful as a chiral auxiliary in asymmetric synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Methylsulfonyl-3-phenoxypyrrolidine in lab experiments is its potential as a chiral auxiliary in asymmetric synthesis. This compound has also been found to have anti-inflammatory, analgesic, and anti-tumor properties, which make it useful in preclinical studies. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which makes it difficult to administer orally.
Orientations Futures
There are several future directions for the research on 1-Methylsulfonyl-3-phenoxypyrrolidine. One of the areas of research is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of this compound in cancer cells. Additionally, the potential of this compound as a chiral auxiliary in asymmetric synthesis can be further explored. Finally, the development of this compound-based drugs for the treatment of inflammatory diseases and cancer can be investigated.
In conclusion, this compound is a chemical compound with potential applications in various fields of scientific research. Its anti-inflammatory, analgesic, and anti-tumor properties make it useful in preclinical studies. The mechanism of action of this compound is not fully understood, but it has been proposed to act by inhibiting COX-2 activity and inducing cell cycle arrest and apoptosis in cancer cells. This compound has limitations such as limited solubility in water, but future research can focus on developing this compound derivatives with improved solubility and bioavailability. Overall, this compound has the potential to be a valuable tool in scientific research.
Méthodes De Synthèse
The synthesis method of 1-Methylsulfonyl-3-phenoxypyrrolidine involves the reaction of 1-methylsulfonyl-2-nitrobenzene with 3-phenoxypyrrolidine in the presence of a reducing agent such as palladium on carbon. The reaction leads to the formation of this compound as a white solid with a yield of around 70%.
Applications De Recherche Scientifique
1-Methylsulfonyl-3-phenoxypyrrolidine has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been found to have potential as a chiral auxiliary in asymmetric synthesis.
Propriétés
IUPAC Name |
1-methylsulfonyl-3-phenoxypyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-16(13,14)12-8-7-11(9-12)15-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEWQTRMXKRPHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

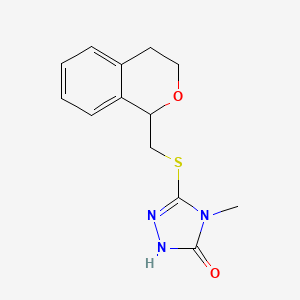
![2-[(1-Methylsulfonylpiperidin-3-yl)amino]-6-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B7594389.png)
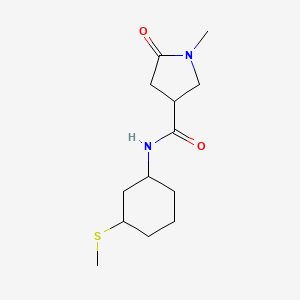
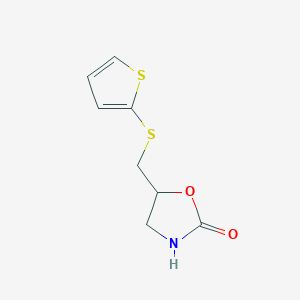
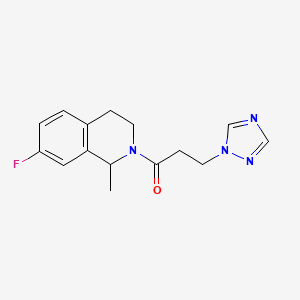




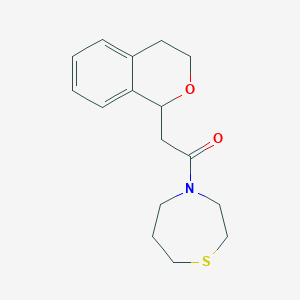

![1-[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]-2-thiophen-2-ylethanone](/img/structure/B7594452.png)
![2-Azaspiro[5.5]undec-9-en-2-yl-(4-hydroxythiophen-2-yl)methanone](/img/structure/B7594469.png)
![2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N-methylacetamide](/img/structure/B7594473.png)